methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
Description
Methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a pyridazinone derivative featuring a naphthalen-1-yl substituent at the 3-position of the pyridazinone core, an acetyl linker, and a glycinate methyl ester group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O4/c1-26-19(25)11-20-17(23)12-22-18(24)10-9-16(21-22)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,20,23) |
InChI Key |
DAPDWAGWMFSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as methanol or dichloromethane) under reflux conditions.
Industrial Production: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other pharmaceuticals, such as and .
Biology and Medicine: Limited research exists on its biological activity, but it may have antifungal properties due to its structural similarity to terbinafine.
Mechanism of Action
- The exact mechanism remains unclear, but it likely involves inhibiting fungal enzymes related to cell membrane synthesis.
Molecular Targets: Fungal squalene epoxidase or other enzymes involved in ergosterol biosynthesis.
Pathways: Disruption of fungal cell membrane integrity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzyl-substituted Y041-1073 is more lipophilic than the target compound due to the absence of a polar glycinate ester. This may influence membrane permeability and bioavailability.
- Hydrogen Bonding : Triazole-containing analogues (e.g., 6a ) can engage in additional hydrogen bonding via the triazole nitrogen, which may enhance target interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
